2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-23-16(12-5-7-13(19)8-6-12)10-21-18(23)25-11-17(24)22-15-4-2-3-14(20)9-15/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCRRCZGDAXEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may contribute to various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 428.35 g/mol. The structure includes an imidazole ring, a bromophenyl group, and a thioether linkage, which are critical for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Contributes to pharmacological activity |
| Bromophenyl Group | Enhances lipophilicity and receptor binding |
| Thioether Linkage | May influence metabolic stability |
The precise mechanism of action for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide remains partially understood. However, it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects. The imidazole ring is particularly noted for its role in enzyme inhibition and receptor interaction.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth effectively. The compound's structural components suggest potential activity against various pathogens.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the imidazole ring and the bromophenyl group can enhance cytotoxicity against cancer cell lines. For example, analogs of imidazole have shown promising results in inhibiting cell proliferation in various cancer types.
Case Studies and Research Findings
- Antitumor Activity : A study investigating the cytotoxic effects of imidazole derivatives demonstrated that compounds similar to 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating strong potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another research highlighted the efficacy of thiazole and imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure suggests that it could similarly inhibit bacterial growth, given the presence of electron-withdrawing groups that enhance antimicrobial activity .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have established SAR profiles that indicate the importance of specific substituents on the phenyl rings for enhancing biological activity. The presence of halogen atoms (e.g., bromine and chlorine) has been linked to increased potency against various biological targets .
Q & A
Q. What are the standard synthetic routes for preparing 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, and what key reaction conditions influence yield?
- Methodological Answer : Two primary methods are employed:
- Carbodiimide-mediated coupling : React 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane at 273 K, followed by triethylamine to neutralize HCl byproducts. Purification via recrystallization from ethanol yields the product .
- Nucleophilic substitution : Substitute 2-chloroacetamide intermediates with thiol-containing imidazole derivatives in the presence of potassium carbonate (K₂CO₃) as a base, typically in polar aprotic solvents like DMF or acetone under reflux .
- Key factors : Reaction temperature (low for coupling, reflux for substitution), solvent polarity, and base/catalyst selection significantly impact yield.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3-chlorophenyl groups) and confirms intermolecular interactions (N–H⋯O hydrogen bonds) critical for packing stability .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups on imidazole, chloro/bromo substituents) and confirm regioselectivity.
- Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns, particularly for thioether linkages .
Advanced Research Questions
Q. How can researchers address low yields in the thiourea coupling step during synthesis?
- Methodological Answer :
- Optimize coupling agents : Replace EDC·HCl with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance activation of carboxylic acid intermediates .
- Solvent screening : Test dichloromethane against THF or acetonitrile to improve solubility of intermediates.
- Purification refinement : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization to recover more product from crude mixtures .
Q. What strategies are employed to resolve contradictions in bioactivity data across different assay systems for this compound?
- Methodological Answer :
- Orthogonal assays : Compare COX-1/COX-2 inhibition (from fluorometric assays) with antimicrobial activity (MIC testing) to identify off-target effects .
- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .
- Structure-activity relationship (SAR) : Modify the 3-chlorophenyl or 4-bromophenyl groups to isolate pharmacophoric contributions, leveraging crystallographic data on dihedral angles .
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
- Methodological Answer :
- Molecular docking : Simulate binding to COX-2 (PDB ID 5KIR) or antimicrobial targets (e.g., bacterial topoisomerases) to predict substituent effects on affinity .
- MD simulations : Analyze conformational stability of the thioether linkage and imidazole ring under physiological conditions (e.g., solvation in water/lipid bilayers) .
- QSAR models : Correlate electron-withdrawing groups (e.g., -Br, -Cl) with inhibitory potency using regression analysis of IC₅₀ data from related acetamide derivatives .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic and solution-phase NMR data regarding molecular conformation?
- Methodological Answer :
- Dynamic effects : Crystallography captures static conformations, while NMR reflects time-averaged structures. Use variable-temperature NMR to probe rotational barriers of the thioether bond .
- Solvent polarity : Compare dihedral angles in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess environmental influences on conformation .
- DFT calculations : Compute energy-minimized conformers (e.g., Gaussian 16) to reconcile experimental discrepancies .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme inhibition : Fluorometric COX-1/COX-2 assays using purified enzymes and arachidonic acid as substrate .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Membrane permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
